
美乐得津
描述
Meladrazine is a compound with the IUPAC name N2,N2,N4,N4-Tetraethyl-6-hydrazinyl-1,3,5-triazine-2,4-diamine . It is primarily used in urology as an antispasmodic agent .
科学研究应用
Meladrazine has several scientific research applications:
作用机制
The exact mechanism of action of meladrazine is not fully understood. it is believed to exert its effects by interacting with muscarinic receptors in the urinary tract, leading to relaxation of smooth muscles . This interaction helps alleviate muscle spasms and improves urinary flow .
生化分析
Biochemical Properties
Meladrazine plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. It is known to interact with muscarinic receptors, acting as an antagonist. This interaction inhibits the action of acetylcholine on muscarinic receptors, leading to a reduction in muscle spasms . Additionally, Meladrazine interacts with various biomolecules, including hydrazines and triazines, which contribute to its antispasmodic properties .
Cellular Effects
Meladrazine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It affects smooth muscle cells by inhibiting the contraction induced by acetylcholine, thereby reducing spasms . This compound also impacts cell signaling pathways by blocking muscarinic receptors, which play a crucial role in transmitting signals within cells . Furthermore, Meladrazine can alter gene expression by modulating the activity of transcription factors involved in muscle contraction .
Molecular Mechanism
The molecular mechanism of Meladrazine involves its binding interactions with muscarinic receptors. By acting as an antagonist, Meladrazine inhibits the binding of acetylcholine to these receptors, preventing the activation of downstream signaling pathways that lead to muscle contraction . This inhibition results in the relaxation of smooth muscles and alleviation of spasms . Additionally, Meladrazine may influence enzyme activity by interacting with hydrazines and triazines, further contributing to its antispasmodic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Meladrazine have been observed to change over time. The stability of Meladrazine is a critical factor in its efficacy, as degradation can reduce its effectiveness . Long-term studies have shown that Meladrazine maintains its antispasmodic properties over extended periods, although its potency may decrease due to gradual degradation . In vitro and in vivo studies have demonstrated that Meladrazine continues to exert its effects on cellular function, including muscle relaxation, even after prolonged exposure .
Dosage Effects in Animal Models
The effects of Meladrazine vary with different dosages in animal models. At lower doses, Meladrazine effectively reduces muscle spasms without causing significant adverse effects . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . Threshold effects have been identified, indicating that there is a specific dosage range within which Meladrazine is both effective and safe . Beyond this range, the risk of adverse effects increases significantly .
Metabolic Pathways
Meladrazine is involved in several metabolic pathways, including those related to its interaction with enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes biotransformation to produce active metabolites . These metabolites contribute to the overall antispasmodic effects of Meladrazine by interacting with muscarinic receptors and other biomolecules . The metabolic pathways of Meladrazine also involve the participation of enzymes such as cytochrome P450, which play a crucial role in its biotransformation .
Transport and Distribution
Meladrazine is transported and distributed within cells and tissues through various mechanisms. It is absorbed into the bloodstream and distributed to target tissues, including smooth muscle cells . Transporters and binding proteins facilitate the movement of Meladrazine across cell membranes, ensuring its localization at the site of action . The distribution of Meladrazine within tissues is influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of Meladrazine is essential for its activity and function. It is primarily localized in the cytoplasm of smooth muscle cells, where it interacts with muscarinic receptors . Targeting signals and post-translational modifications may direct Meladrazine to specific compartments within the cell, enhancing its efficacy . The localization of Meladrazine within subcellular compartments is crucial for its ability to modulate muscle contraction and alleviate spasms .
准备方法
The synthesis of meladrazine involves the reaction of diethylamine with cyanuric chloride to form N2,N2,N4,N4-tetraethyl-1,3,5-triazine-2,4-diamine . This intermediate is then reacted with hydrazine hydrate to yield meladrazine . The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or methanol .
化学反应分析
Meladrazine undergoes various chemical reactions, including:
Oxidation: Meladrazine can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo substitution reactions where the hydrazinyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substituting agents like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
Meladrazine is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include:
Mesalazine: Used as an anti-inflammatory agent in the treatment of inflammatory bowel disease.
Hydralazine: A vasodilator used to treat high blood pressure.
Triazine derivatives: Various compounds with similar triazine rings but different substituents and applications.
Meladrazine’s uniqueness lies in its specific substitution pattern on the triazine ring and its hydrazinyl group, which confer its antispasmodic properties .
属性
IUPAC Name |
2-N,2-N,4-N,4-N-tetraethyl-6-hydrazinyl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N7/c1-5-17(6-2)10-13-9(16-12)14-11(15-10)18(7-3)8-4/h5-8,12H2,1-4H3,(H,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQOBYXMACIFKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=N1)NN)N(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
20423-87-4 (tartrate) | |
| Record name | Meladrazine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013957363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20161107 | |
| Record name | Meladrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20161107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13957-36-3 | |
| Record name | Meladrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13957-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Meladrazine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013957363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Meladrazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13272 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Meladrazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99857 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Meladrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20161107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Meladrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.292 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MELADRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V6Z0JG2X0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Clinical trials exploring meladrazine's effectiveness in treating urinary incontinence have shown mixed results. While some studies suggested subjective improvement in patients with motor urge incontinence, particularly when used in combination with terodiline, [] others indicated limited efficacy. For instance, a double-blind, crossover trial comparing meladrazine to methantheline bromide and flavoxate chloride in patients with detrusor hyperreflexia due to multiple sclerosis found that meladrazine was less preferred by patients and demonstrated a high incidence of side effects, leading to discontinuation in several cases. [] Additionally, a systematic review analyzing data from multiple studies concluded that there was insufficient evidence to support the use of anticholinergics, including meladrazine, for managing urinary symptoms in individuals with multiple sclerosis. []
A: Interestingly, meladrazine has shown promise as a derivatizing agent in analytical chemistry, specifically in mass spectrometry-based analysis of glycans. [, ] Meladrazine derivatization significantly enhances the detection sensitivity of fucosylated glycans in electrospray ionization mass spectrometry. [] This application highlights meladrazine's utility beyond its traditional role as a pharmaceutical compound.
A: A significant concern regarding meladrazine is the high incidence of side effects reported in clinical trials. [, ] These side effects, often attributed to its anticholinergic properties, have led to treatment discontinuation in several instances. [] The unfavorable side effect profile, coupled with the limited evidence of efficacy, raises concerns about the risk-benefit ratio of using meladrazine for managing urinary incontinence, particularly when compared to other available treatment options. [, ]
A: While meladrazine was initially investigated for its potential in treating urinary incontinence, its use as a derivatizing agent in mass spectrometry for glycan analysis represents a notable alternative application. [, ] This application underscores the versatility of certain chemical compounds and their potential utility beyond their initial intended medical purpose. Further research may reveal additional applications of meladrazine in various scientific fields.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



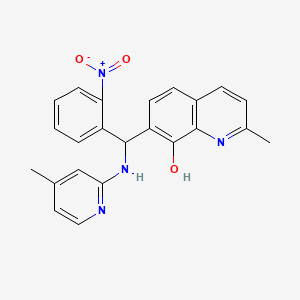
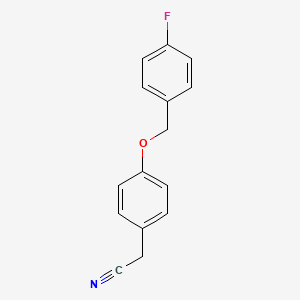
![6-(3-Fluorophenyl)-N-[1-(2,2,2-Trifluoroethyl)piperidin-4-Yl]pyridine-3-Carboxamide](/img/structure/B1676088.png)
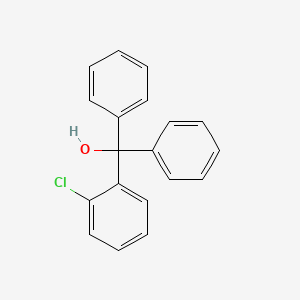

![4-{[(4-Nitroanilino)carbonyl]amino}benzenesulfonamide](/img/structure/B1676091.png)
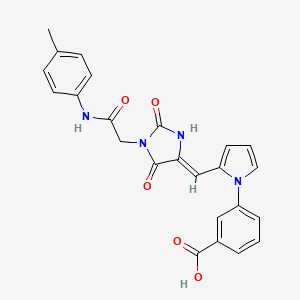
![N,N'-[biphenyl-4,4'-Diyldi(2r)propane-2,1-Diyl]dimethanesulfonamide](/img/structure/B1676093.png)



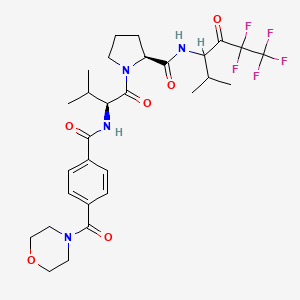
![1-{3-Methyl-2-[4-(morpholine-4-carbonyl)-benzoylamino]-butyryl}-pyrrolidine-2-carboxylic acid (3,3,4,4,4-pentafluoro-1-isopropyl-2-oxo-butyl)-amide](/img/structure/B1676106.png)
